molecular formula C11H14Cl2N2 B2506352 1-Isoquinolin-3-ylethanamine;dihydrochloride CAS No. 2460756-77-6

1-Isoquinolin-3-ylethanamine;dihydrochloride

Cat. No. B2506352
CAS RN: 2460756-77-6
M. Wt: 245.15
InChI Key: VEXRGFKJZKKQQP-UHFFFAOYSA-N
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Description

1-Isoquinolin-3-ylethanamine;dihydrochloride is a chemical compound related to the isoquinoline family, which is a group of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest due to their presence in various natural products and their pharmacological activities. The compound is likely to possess a basic nitrogen atom, making it amenable to forming a dihydrochloride salt, which could enhance its solubility in water and potentially modify its pharmacological properties.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of tetrahydroisoquinoline derivatives has been achieved through reactions such as the Pictet-Spengler reaction, which is a classical method for constructing these heterocycles . The reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine has been studied, leading to the formation of tetrahydroisoquinoline carboxylic acids . Additionally, the synthesis of 1-substituted tetrahydrobenz[g]isoquinoline-5,10-diones has been reported, which involves an activated Pictet-Spengler reaction followed by oxidation . These methods could potentially be adapted for the synthesis of 1-Isoquinolin-3-ylethanamine;dihydrochloride.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within a bicyclic ring system. This nitrogen atom plays a crucial role in the chemical behavior of these compounds. X-ray crystallography has been used to determine the molecular structure of related compounds, providing insights into their conformation and electronic structure . The dihydrochloride salt form of 1-Isoquinolin-3-ylethanamine would likely exhibit a protonated nitrogen atom, which could influence its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, including dehydrochlorination, tautomerization, and nucleophilic substitution . The presence of a basic nitrogen atom allows for reactions such as protonation-deprotonation equilibria, which are relevant in the formation of salts like dihydrochlorides. The reactivity of the compound can also be influenced by substituents on the isoquinoline ring, as seen in the formation of 3-methyl-1a,7b-dihydro-1H-cycloprop[c]isoquinoline from a cyclopropylamine precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Isoquinolin-3-ylethanamine;dihydrochloride would be influenced by its salt form. Dihydrochloride salts typically have higher melting points and greater water solubility compared to their free base forms. The presence of the isoquinoline ring system can also confer certain optical properties, such as UV absorption, which can be analyzed through spectroscopic methods. The pharmacological properties of isoquinoline derivatives have been extensively studied, with some showing activity at dopamine receptors and adrenoceptors . These activities are often related to the specific substituents and the overall molecular conformation of the compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of new 1,3-disubstituted isoquinolines through a microwave-accelerated reaction, showcasing its role in facilitating complex chemical transformations (Prabakaran, Manivel, & Khan, 2010).
  • It serves as a precursor in the preparation of various isoquinoline derivatives, contributing to the development of new chemical entities and understanding of isoquinoline chemistry (Wei-yi, 2006).
  • The compound is involved in research on the transformation of isoquinolines in gas phase reactions, providing insights into the behavior of these molecules under specific conditions (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Biological and Pharmacological Applications

  • Studies have explored the therapeutic potential of isoquinoline alkaloids, including their binding with nucleic acids. This research informs drug design and highlights the biomedical significance of compounds like 1-Isoquinolin-3-ylethanamine dihydrochloride (Bhadra & Kumar, 2011).
  • Investigation into antimicrobial and antifungal activities of certain isoquinoline derivatives provides a foundation for developing new treatments in infectious diseases (Сурикова, Михайловский, & Одегова, 2014).

Drug Development and Synthesis

Safety and Hazards

The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using personal protective equipment .

properties

IUPAC Name

1-isoquinolin-3-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2ClH/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11;;/h2-8H,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXRGFKJZKKQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isoquinolin-3-ylethanamine;dihydrochloride

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